molecular formula C11H9N3 B8816794 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-22-9

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Numéro de catalogue: B8816794
Numéro CAS: 35359-22-9
Poids moléculaire: 183.21 g/mol
Clé InChI: VYRUZHMGBQXYTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 1-methyl-[1,2,4]triazolo[4,3-a]quinoline exhibit considerable anticonvulsant properties. A study synthesized a series of these derivatives and evaluated their efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The results indicated that certain compounds showed enhanced anticonvulsant effects compared to their parent structures. Notably, one derivative demonstrated an effective dose (ED50) of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test, highlighting its potential for therapeutic use in epilepsy treatment .

Anticancer Properties

The anticancer potential of this compound has been explored through the synthesis of various derivatives designed to target cancer cell lines. A specific study synthesized new derivatives and assessed their activity against different cancer types. The findings revealed that some derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the triazoloquinoline structure can enhance its anticancer activity .

Sedative and Muscle Relaxant Effects

Another notable application of this compound is its sedative and muscle relaxant properties. Research has indicated that certain derivatives can act as tranquilizers and sedatives in mammals. For instance, a compound related to this compound was tested for its ability to counteract strychnine-induced muscle spasms in mice, demonstrating its potential as a muscle relaxant .

Synthesis and Development

The synthesis of this compound derivatives has been extensively documented. Various synthetic routes have been developed to create these compounds efficiently. For instance, methods such as dehydrogenative cyclization and oxidative N-N coupling have been employed to synthesize this class of compounds under different conditions (metal-free or catalyzed) to optimize yield and purity .

Case Study: Anticonvulsant Efficacy

  • Objective : To evaluate the anticonvulsant properties of synthesized derivatives.
  • Method : Conducted MES and scPTZ tests on various derivatives.
  • Findings : Identified several compounds with significant anticonvulsant activity.

Case Study: Anticancer Activity

  • Objective : To assess the cytotoxic effects of triazoloquinoline derivatives on cancer cell lines.
  • Method : In vitro testing against multiple human cancer cell lines.
  • Findings : Some derivatives showed promising results with high cytotoxicity rates.

Propriétés

Numéro CAS

35359-22-9

Formule moléculaire

C11H9N3

Poids moléculaire

183.21 g/mol

Nom IUPAC

1-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3

Clé InChI

VYRUZHMGBQXYTF-UHFFFAOYSA-N

SMILES canonique

CC1=NN=C2N1C3=CC=CC=C3C=C2

Origine du produit

United States

Synthesis routes and methods I

Procedure details

2-Hydrazinoquinoline (5.0 grams) was placed in a 250-milliliter three-necked flask equipped with a mechanical stirrer and a reflux condenser. To this flask was added 100 milliliters of acetic acid. The reaction mixture was refluxed for twelve hours, then allowed to cool; acetic acid was removed by evaporation. The solid which remained consisted of pure 1-methyl-s-triazolo(4,3-a)quinoline. The product was recrystallized from ethanol, m.p., 166°-7°C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-hydrazinoquinoline (15.9 grams; 0.1 mole) in 70 milliliters xylene was added 13.0 grams (0.11 mole) methyl orthoacetate (13.0 grams; 0.11 mole). The stirred solution was refluxed for four hours, during which the methanol that distilled from the reaction was collected. The reaction mixture was cooled overnight, and filtered to separate the desired 1-methyl-s-triazolo(4,3-a)quinoline product. It was recrystallized from 1-butanol, yield, 9.0 grams, m.p., 166°-7°C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
methyl orthoacetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.